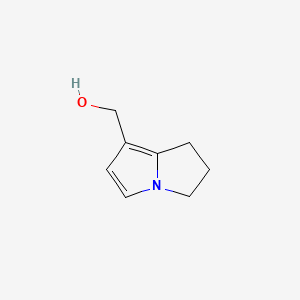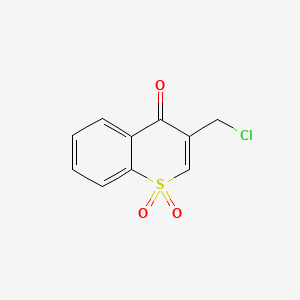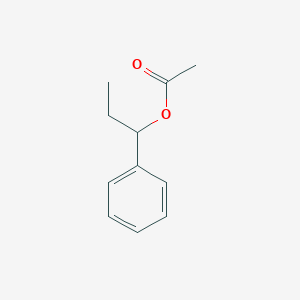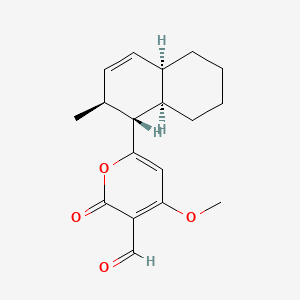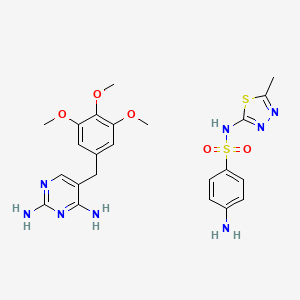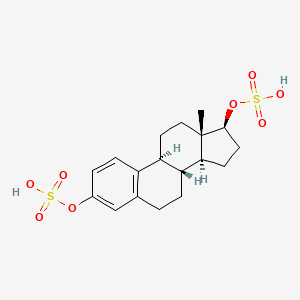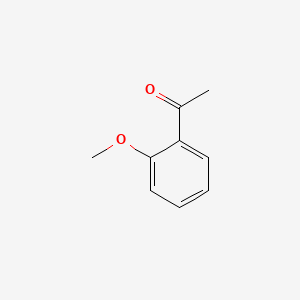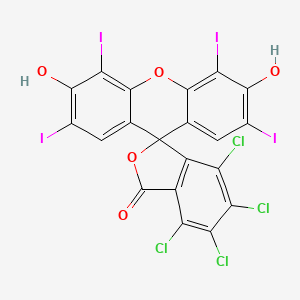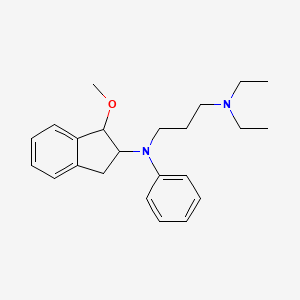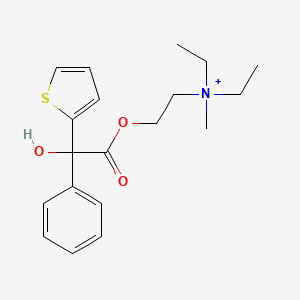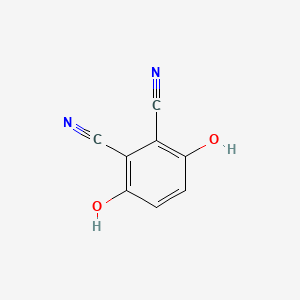
2,3-二氰基对苯二酚
描述
2,3-Dicyanohydroquinone (DCNQ) is an organic compound belonging to the dicyanohydroquinone family of compounds. It is a yellow-orange crystalline solid with a molecular weight of 152.15 g/mol. DCNQ is a versatile compound with many potential applications in scientific research and industrial processes. It is used as an oxidizing agent, a reducing agent, and a reagent for synthesizing other compounds. DCNQ can also be used as a catalyst for certain chemical reactions.
科学研究应用
有机合成中的氧化剂
2,3-二氰基对苯二酚 (DDQ) 由于其高还原电位而被广泛用于有机合成 . 它介导氢化物转移反应,并显示出三种可获得的氧化态:醌 (氧化)、半醌 (单电子还原) 和氢醌 (双电子还原) .
活化 C–H 键的官能化
DDQ 作为化学计量氧化剂在活化 C–H 键的官能化中具有广泛的用途 . 该过程对于复杂有机分子的合成至关重要。
饱和键的脱氢
DDQ 用于饱和 C–C、C–O 和 C–N 键的脱氢 . 这是各种化学转化中的重要步骤。
活性中间体的生成
激发态 DDQ 将苄基、杂芳烃、氟芳烃、苯和烯烃转化为其自由基阳离子形式 . 这些活性中间体已用于在合成有价值的天然产物和有机化合物中生成 C–C 和 C–X (N、O 或 Cl) 键 .
荧光染料
2,3-二氰基对苯二酚是一种荧光染料 . 它可用于各种生物学和化学研究中,以可视化和跟踪某些过程。
细胞内 pH 和钙的测定
该化合物已用于测定鸟类神经嵴细胞的细胞内 pH 和钙 . 这是理解细胞功能和反应的关键。
作用机制
Target of Action
2,3-Dicyanohydroquinone, also known as 3,6-Dihydroxyphthalonitrile, is a versatile compound that primarily targets activated C–H bonds and saturated C–C, C–O, and C–N bonds . These bonds are crucial in various biochemical reactions and molecular structures.
Mode of Action
The compound mediates hydride transfer reactions, a type of redox reaction, and shows three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) . This ability to accept and donate electrons allows it to interact with its targets and induce changes in their state.
Biochemical Pathways
The compound’s interaction with its targets leads to the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds . These reactions can affect various biochemical pathways, particularly those involving the synthesis and degradation of organic compounds.
Pharmacokinetics
Its solubility in hot water suggests that it may have good bioavailability.
Result of Action
The compound’s action results in the generation of new bonds and the transformation of molecular structures . For example, it has been used in the synthesis of phthalonitrile-3,6-ditriflate . It also serves as a fluorescent dye, aiding in the determination of intracellular pH and calcium in avian neural crest cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3-Dicyanohydroquinone. For instance, the compound’s reactivity and effectiveness as an oxidant can be affected by the presence of other substances, temperature, and pH . .
安全和危害
未来方向
生化分析
Biochemical Properties
2,3-Dicyanohydroquinone plays a significant role in biochemical reactions, particularly in the synthesis of phthalonitrile-3,6-ditriflate . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a matrix for positive-ion MALDI-MS imaging, enhancing the detection and imaging of lipids in biological tissues . The interactions of 2,3-Dicyanohydroquinone with these biomolecules are primarily based on its strong ultraviolet absorption, low volatility, and high ionization efficiency .
Cellular Effects
The effects of 2,3-Dicyanohydroquinone on various types of cells and cellular processes are profound. It influences cell function by enhancing lipid detection and imaging in biological tissues . This compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its application in MALDI-MS imaging has provided insights into the distribution and localization of lipids within cells, thereby impacting our understanding of cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2,3-Dicyanohydroquinone involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s strong ultraviolet absorption and high ionization efficiency enable it to interact effectively with lipids and other biomolecules, facilitating their detection and imaging . Additionally, its chemical stability and low volatility contribute to its effectiveness in these processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Dicyanohydroquinone change over time. The compound is known for its chemical stability, which ensures consistent performance in various applications Its stability and degradation over long-term use have not been extensively studied
Metabolic Pathways
2,3-Dicyanohydroquinone is involved in various metabolic pathways, interacting with enzymes and cofactors. Its role in the synthesis of phthalonitrile-3,6-ditriflate highlights its involvement in metabolic processes
Transport and Distribution
The transport and distribution of 2,3-Dicyanohydroquinone within cells and tissues are influenced by its interactions with transporters and binding proteins. Its strong ultraviolet absorption and high ionization efficiency facilitate its localization and accumulation in specific cellular compartments . These properties enable its effective use in imaging and detection applications.
Subcellular Localization
2,3-Dicyanohydroquinone exhibits specific subcellular localization, which affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles within cells . This localization is crucial for its role in enhancing lipid detection and imaging, providing valuable insights into cellular processes.
属性
IUPAC Name |
3,6-dihydroxybenzene-1,2-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O2/c9-3-5-6(4-10)8(12)2-1-7(5)11/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAIWVOBMLSHQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)C#N)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197109 | |
| Record name | 2,3-Dicyanohydroquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4733-50-0 | |
| Record name | 3,6-Dihydroxy-1,2-benzenedicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4733-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dicyanohydroquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004733500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dicyanohydroquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43554 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dicyanohydroquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-dihydroxyphthalonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.946 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-Dicyanohydroquinone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTR9Y6YSS8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2,3-dicyanohydroquinone?
A1: The molecular formula of 2,3-dicyanohydroquinone is C8H4N2O2, and its molecular weight is 160.13 g/mol.
Q2: What spectroscopic data is available for 2,3-dicyanohydroquinone?
A2: Various spectroscopic techniques have been employed to characterize 2,3-dicyanohydroquinone. These include:
- Fourier Transform Infrared Spectroscopy (FTIR): Provides information about the functional groups present in the molecule. []
- Raman Spectroscopy: Offers complementary information to FTIR, particularly useful for studying vibrational modes. []
- Nuclear Magnetic Resonance (NMR): Provides detailed insights into the structure and bonding of the molecule. []
- UV-Vis Spectroscopy: Used to study the electronic transitions within the molecule, particularly useful for characterizing phthalocyanine derivatives. []
Q3: Is 2,3-dicyanohydroquinone stable under ambient conditions?
A3: 2,3-Dicyanohydroquinone exhibits super chemical stability, making it suitable for various applications. []
Q4: What is the thermal stability of 2,3-dicyanohydroquinone and its derivatives?
A4: 2,3-Dicyanohydroquinone can be used to synthesize resins with very high thermal stability. [] Additionally, its derivatives, like zinc phthalocyanines with thienyl substituents, show perfect stability according to thermogravimetric analysis (TGA). []
Q5: What are the primary applications of 2,3-dicyanohydroquinone?
A5: 2,3-Dicyanohydroquinone serves as a crucial precursor in various applications:
- Phthalocyanine Synthesis: It is widely used as a starting material for synthesizing phthalocyanine derivatives. [, , , ]
- Resins: It serves as a versatile monomer for producing resins with enhanced thermal stability. []
- MALDI-MS Imaging Matrix: It acts as a novel matrix for positive-ion Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) imaging, enhancing lipid detection in biological tissues. []
- Liquid Crystals: Derivatives of 2,3-dicyanohydroquinone have been investigated for their liquid crystalline properties, particularly for their strong negative dielectric anisotropy. []
Q6: Does 2,3-dicyanohydroquinone exhibit any catalytic properties?
A6: While 2,3-dicyanohydroquinone itself might not act as a catalyst, it's a substrate for enzymes like Rhus vernicifera laccase. This enzyme catalyzes the oxidation of 2,3-dicyanohydroquinone derivatives. [, ]
Q7: How do metal ions affect the enzymatic oxidation of 2,3-dicyanohydroquinone derivatives?
A7: Metal ions like Hg2+ and Pd2+ can interact with Rhus vernicifera laccase, influencing its catalytic activity towards 2,3-dicyanohydroquinone derivatives. These interactions can lead to either activation or inhibition of the enzyme, depending on the metal ion concentration and the duration of interaction. [, ]
Q8: How do structural modifications of 2,3-dicyanohydroquinone affect the properties of its derivatives?
A8: Substitutions on the benzene ring of 2,3-dicyanohydroquinone can significantly impact the properties of its derivatives, especially phthalocyanines.
- Spectral Properties: Introduction of S-aryl groups at non-peripheral positions in phthalocyanines leads to a bathochromic shift in the Q-band absorption, moving it closer to the infrared region. []
- Solubility: Glycosylation of 2,3-dicyanohydroquinone with galactose leads to water-soluble phthalocyanine derivatives. []
- Strain and Liquid Crystallinity: Non-peripheral S-aryl substitutions can induce high strain in phthalocyanines, potentially disrupting their liquid crystal properties. []
Q9: Have computational methods been used to study 2,3-dicyanohydroquinone?
A9: Computational methods are likely utilized to study 2,3-dicyanohydroquinone and its derivatives, particularly in the context of phthalocyanine design and property prediction. These methods could include:
Q10: What analytical methods are employed to characterize and quantify 2,3-dicyanohydroquinone?
A10: Various analytical techniques are employed, including:
- Spectroscopy: FTIR, Raman, NMR, and UV-Vis spectroscopy are commonly used for structural characterization. [, ]
- Mass Spectrometry: Methods like MALDI-MS are utilized for analysis and imaging of lipids in biological tissues using 2,3-dicyanohydroquinone as a matrix. []
- Electrochemical Techniques: Cyclic Voltammetry (CV) is used to determine the HOMO and LUMO energy levels of phthalocyanine derivatives. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



